![molecular formula C14H13NO2 B3017207 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine CAS No. 2201698-84-0](/img/structure/B3017207.png)
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium-Catalyzed Cascade Reactions
The synthesis of "2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine" can be related to the palladium-catalyzed cascade reactions described in the first paper. The study demonstrates the use of Pd(II) to catalyze the reaction of 2-(cyanomethoxy)chalcones with arylboronic acids, leading to the formation of benzofuro[2,3-c]pyridine skeletons. This process involves the formation of multiple bonds in a domino-style, including C-C and C-N bonds, through carbopalladation, Michael addition, cyclization, and aromatization. The resulting benzofuro[2,3-c]pyridines are noted for their emissive fluorophore properties, which could be relevant for the optical characteristics of the compound .
Synthesis via Pummerer Intermediates
Another relevant synthesis approach is described in the third paper, where ketosulfoxides are treated with phosgene in pyridine, leading to the formation of pyridinium hydroxide inner salt derivatives and benzofuranones. Although the target compound is not directly synthesized in this study, the methods and intermediates discussed could potentially be adapted for the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of related compounds is explored in several papers. For instance, the sixth paper provides an experimental and theoretical analysis of a structurally related compound, including X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock and Density Functional Theory methods are compared with experimental data, which could be applied to understand the molecular structure of "this compound" .
Chemical Reactions Analysis
The seventh paper discusses the synthesis and characterization of a pyridine derivative with substituents that include a thiophene ring and a methoxy group. The study includes spectroscopic methods and X-ray crystal analysis, which could provide insights into the reactivity and interactions of the methoxy group in the target compound .
Physical and Chemical Properties Analysis
The eighth paper examines the structure of 2-methoxy-3,5-dinitropyridine, which shares the methoxy-pyridine moiety with the compound of interest. The study discusses the non-planarity of the molecule and the geometrical parameters that influence the shape and reactivity of the pyridine ring. This information could be useful in predicting the physical and chemical properties of "this compound" .
Aplicaciones Científicas De Investigación
Benzofuran Derivatives in Antimicrobial and Anticancer Applications
Benzofuran and its derivatives have been identified as promising structures for drug development, particularly in antimicrobial and anticancer therapies. These compounds are noted for their broad spectrum of biological and pharmacological activities. Benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases, including cancer and psoriasis, showcasing their therapeutic potential. The unique structural features and bioactivities of benzofuran derivatives underscore their significance in drug discovery, particularly for developing efficient antimicrobial agents active against clinically approved targets (Hiremathad et al., 2015).
Pyridine Derivatives in Drug Discovery
Pyridine derivatives are crucial in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These derivatives serve as effective chemosensors for various ions and neutral species, highlighting their versatility and potential in analytical chemistry and biological applications. The structural versatility and significant biological profiles of pyridine derivatives make them valuable scaffolds for designing new compounds for therapeutic and diagnostic purposes (Altaf et al., 2015).
Direcciones Futuras
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research may focus on the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives .
Mecanismo De Acción
Target of Action
Benzofuran derivatives, which this compound is a part of, have been shown to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
Benzofuran derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular processes . The specific mode of action would depend on the particular target involved.
Biochemical Pathways
Benzofuran derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis . The compound’s effects on these pathways could contribute to its potential biological activities.
Pharmacokinetics
Metabolic stability and the potential for metabolic interactions can also impact the compound’s pharmacokinetic profile .
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects could be the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, the physiological environment within the body, including the presence of enzymes, proteins, and other biomolecules, can also influence the compound’s action .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-7-15-14(3-1)17-10-11-4-5-13-12(9-11)6-8-16-13/h1-5,7,9H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCJLRZTCIDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)COC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)
![1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017125.png)
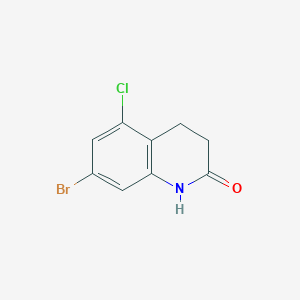
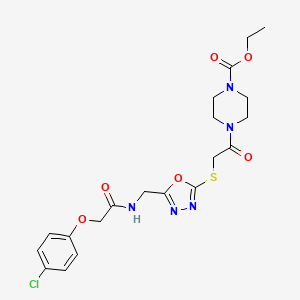
![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)
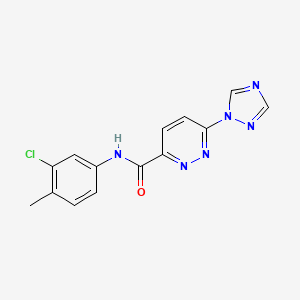
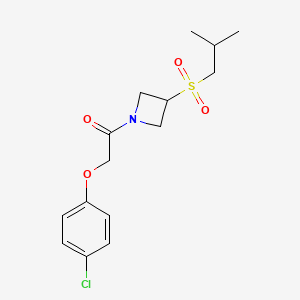
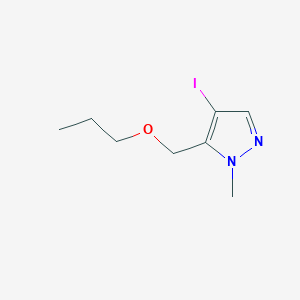
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)


![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)